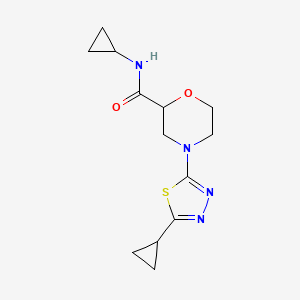
2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(etilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona es un compuesto orgánico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo etilsulfanil y un grupo 2-metilfenil unidos a un núcleo de dihidroquinazolinona. Las quinazolinonas son conocidas por sus diversas actividades biológicas y han sido estudiadas ampliamente por sus potenciales aplicaciones terapéuticas.
Métodos De Preparación
La síntesis de 2-(etilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona normalmente implica reacciones de varios pasos que comienzan con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinazolinona: Este paso implica la ciclación de derivados del ácido antranílico con aldehídos o cetonas apropiados en condiciones ácidas o básicas para formar el núcleo de quinazolinona.
Introducción del grupo etilsulfanil: El grupo etilsulfanil se puede introducir mediante reacciones de sustitución nucleofílica utilizando etiltiol o sus derivados.
Unión del grupo 2-metilfenil: El grupo 2-metilfenil se puede introducir mediante reacciones de acilación o alquilación de Friedel-Crafts utilizando cloruro de 2-metilbenzoílo o cloruro de 2-metilbencilo.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y reducir los costos, a menudo utilizando catalizadores y condiciones de reacción específicas para aumentar la eficiencia.
Análisis De Reacciones Químicas
2-(etilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo etilsulfanil se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El núcleo de quinazolinona se puede reducir para formar dihidroquinazolinonas utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo etilsulfanil, utilizando nucleófilos como aminas o tioles.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes orgánicos y temperaturas controladas. Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varias quinazolinonas sustituidas.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto exhibe actividades biológicas como propiedades antimicrobianas, antifúngicas y anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Debido a sus actividades biológicas, se está explorando para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-(etilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas o receptores involucrados en procesos biológicos críticos, lo que lleva a sus efectos terapéuticos. Por ejemplo, puede inhibir la actividad de ciertas quinasas o proteasas, interrumpiendo así las vías de señalización celular e induciendo apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
2-(etilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona se puede comparar con otros derivados de quinazolinona, tales como:
2-(metilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona: Estructura similar pero con un grupo metilsulfanil en lugar de un grupo etilsulfanil.
2-(etilsulfanil)-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona: Estructura similar pero con un grupo 4-metilfenil en lugar de un grupo 2-metilfenil.
2-(etilsulfanil)-3-fenil-3,4-dihidroquinazolin-4-ona: Estructura similar pero con un grupo fenil en lugar de un grupo 2-metilfenil.
La singularidad de 2-(etilsulfanil)-3-(2-metilfenil)-3,4-dihidroquinazolin-4-ona radica en su patrón de sustitución específico, que puede conferir actividades biológicas y reactividad química distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-3-21-17-18-14-10-6-5-9-13(14)16(20)19(17)15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3 |
Clave InChI |
GJCKNKYMGGSYEF-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12266052.png)
![3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12266056.png)
![4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266059.png)
![4-Methoxy-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12266063.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)

![2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12266071.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12266088.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266090.png)
![2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12266101.png)
![4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12266108.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B12266109.png)
